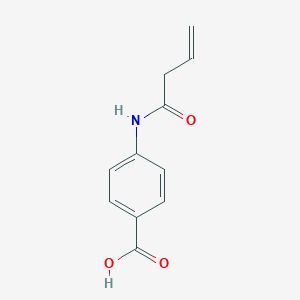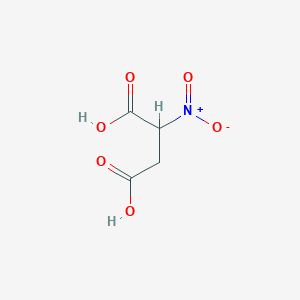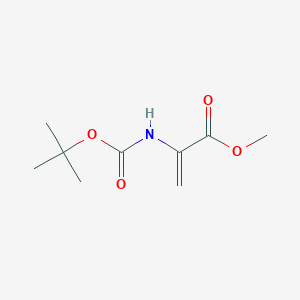
Methyl 2-tert-butyloxycarbonylaminoacrylate
概要
説明
“Methyl 2-tert-butyloxycarbonylaminoacrylate” is an organic compound that is commonly used in organic synthesis. It has a CAS Number of 55477-80-0 and a molecular weight of 201.22 .
Synthesis Analysis
The synthesis of “Methyl 2-tert-butyloxycarbonylaminoacrylate” involves several reactions. For instance, one method involves the use of 4 A molecular sieve and toluene-4-sulfonic acid in trichloroethylene for 8 hours under heating conditions . Another method uses tetrabutyl-ammonium chloride, sodium formate, and sodium hydrogencarbonate in N,N-dimethyl-formamide at 85℃ for 17 hours .Molecular Structure Analysis
The molecular structure of “Methyl 2-tert-butyloxycarbonylaminoacrylate” is represented by the formula C9H15NO4 . The InChI Code for this compound is 1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) .Chemical Reactions Analysis
“Methyl 2-tert-butyloxycarbonylaminoacrylate” is a key intermediate in the synthesis of a variety of organic compounds. It can undergo various chemical reactions under different conditions .Physical And Chemical Properties Analysis
“Methyl 2-tert-butyloxycarbonylaminoacrylate” is a liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .科学的研究の応用
Application 1: Synthesis of Organic Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 2-tert-butyloxycarbonylaminoacrylate is used in the synthesis of organic compounds . It is used as a reagent in the production of other chemicals .
- Methods of Application : The specific methods of application or experimental procedures can vary depending on the target compound. In one study, an efficient protocol for synthesis of methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate was reported .
- Results or Outcomes : The study reported the successful synthesis of the target compound with excellent yield .
Application 2: Removal of Methyl tert-butyl ether
- Scientific Field : Environmental Science
- Summary of the Application : Methyl 2-tert-butyloxycarbonylaminoacrylate may have potential applications in the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution globally .
- Methods of Application : The study discussed the use of adsorption and oxidation combined processes for the removal of methyl tert-butyl ether . Materials commonly used in the combined process, such as zeolite and activated carbon, were compared .
- Results or Outcomes : The study concluded that the integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
Safety And Hazards
“Methyl 2-tert-butyloxycarbonylaminoacrylate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, to rinse cautiously with water for several minutes .
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBHVVGQPZDMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448798 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-tert-butyloxycarbonylaminoacrylate | |
CAS RN |
55477-80-0 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




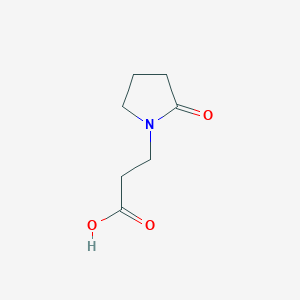

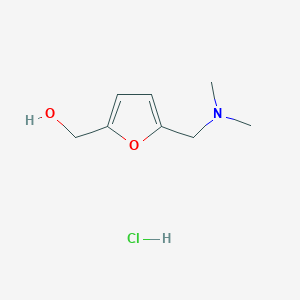
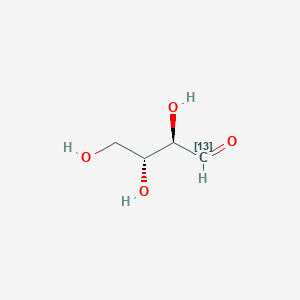
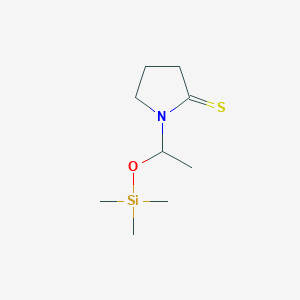
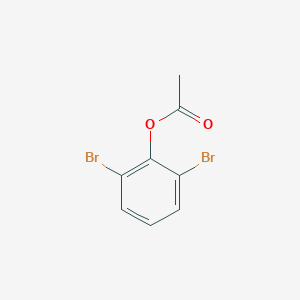
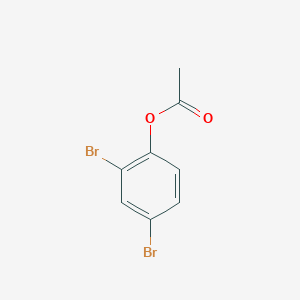
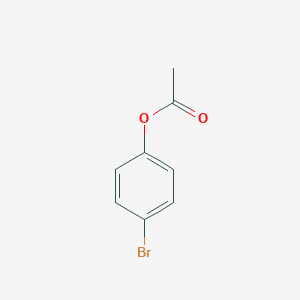
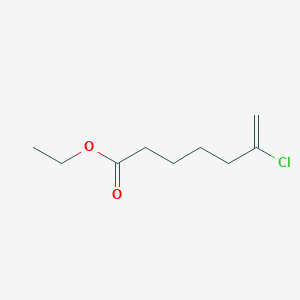
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)
